REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[S:10](Cl)(=[O:12])=[O:11].[C:14]([O:18][C:19](=[O:26])[NH:20][C:21]1[N:22]=[CH:23][S:24][CH:25]=1)([CH3:17])([CH3:16])[CH3:15]>>[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[S:10]([N:20]([C:21]1[N:22]=[CH:23][S:24][CH:25]=1)[C:19](=[O:26])[O:18][C:14]([CH3:17])([CH3:15])[CH3:16])(=[O:12])=[O:11]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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FC1=C(C=C(C(=C1)F)F)S(=O)(=O)Cl
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Name
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|
Quantity
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4.3 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(NC=1N=CSC1)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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FC1=C(C=C(C(=C1)F)F)S(=O)(=O)N(C(OC(C)(C)C)=O)C=1N=CSC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |